4-Methylchalcone
Overview
Description
4-Methylchalcone is an aromatic ketone that forms the central core of many important biological compounds known as chalcones. Chalcones belong to the flavonoid family and are characterized by the presence of an α,β-unsaturated carbonyl system. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor properties .
Preparation Methods
4-Methylchalcone can be synthesized through several methods, with the most common being the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . Another method involves microbial transformations, where specific strains of bacteria such as Gordonia sp. and Rhodococcus sp. are used as biocatalysts to transform chalcones into dihydrochalcones .
Chemical Reactions Analysis
4-Methylchalcone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding epoxide or other oxidized derivatives.
Reduction: Hydrogenation of the α,β-unsaturated bond in this compound leads to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed from these reactions include dihydrochalcones, epoxides, and substituted chalcones .
Scientific Research Applications
4-Methylchalcone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylchalcone involves its interaction with various molecular targets and pathways. It has been shown to modulate several signaling molecules and cascades related to disease modification. For example, it can inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in the regulation of blood sugar levels . Additionally, this compound can induce apoptosis in cancer cells by activating specific pathways that lead to cell death .
Comparison with Similar Compounds
4-Methylchalcone is similar to other chalcones, such as 4-Hydroxychalcone and 4-Methoxychalcone. it is unique due to the presence of a methyl group on the aromatic ring, which can influence its biological activity and chemical reactivity. Similar compounds include:
4-Hydroxychalcone: Known for its antioxidant properties.
4-Methoxychalcone: Exhibits significant anti-inflammatory activity.
Dihydrochalcones: Formed by the reduction of chalcones and known for their sweetening properties
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-16(17)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLFHCPVTULKIV-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4224-87-7, 22252-14-8 | |
Record name | 2-Propen-1-one, 3-(4-methylphenyl)-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylchalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylchalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V69F7BQ45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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